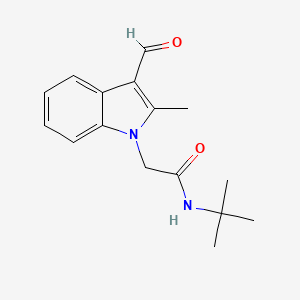
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as NBFI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. NBFI is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that plays a crucial role in various physiological processes, including cell division, growth, and differentiation.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and plant biology. In cancer research, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has been proposed as a potential treatment for neurological disorders, including Parkinson's disease and depression. In plant biology, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to regulate the growth and development of plants by modulating the levels of IAA, the natural plant hormone.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide induces apoptosis and cell cycle arrest by activating the p53 tumor suppressor pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurons, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide modulates the activity of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. In plants, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide regulates the growth and development by modulating the levels of IAA, the natural plant hormone.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the research application. In cancer cells, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide induces apoptosis and cell cycle arrest by activating the p53 tumor suppressor pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurons, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide modulates the activity of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. In plants, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide regulates the growth and development by modulating the levels of IAA, the natural plant hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide research, including:
1. Investigating the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a treatment for neurological disorders, such as Parkinson's disease and depression.
2. Studying the molecular mechanism of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide-induced apoptosis and cell cycle arrest in cancer cells.
3. Exploring the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a plant growth regulator to increase crop yield and quality.
4. Developing new synthetic routes to produce N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in a more cost-effective and sustainable manner.
5. Investigating the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a tool to study the role of IAA in plant growth and development.
Conclusion
In conclusion, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, or N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in cancer research, neuroscience, and plant biology. The synthesis of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of indole-3-acetic acid with tert-butylamine and ethyl chloroacetate in the presence of a catalyst. The mechanism of action of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations. There are several future directions for N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide research, including investigating its potential use as a treatment for neurological disorders, studying its molecular mechanism of action in cancer cells, exploring its potential use as a plant growth regulator, developing new synthetic routes to produce N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in a more cost-effective and sustainable manner, and investigating its potential use as a tool to study the role of IAA in plant growth and development.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of indole-3-acetic acid with tert-butylamine and ethyl chloroacetate in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to yield pure N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. The synthesis process has been optimized to obtain high yields and purity of the product, making it suitable for various research applications.
Propiedades
IUPAC Name |
N-tert-butyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-13(10-19)12-7-5-6-8-14(12)18(11)9-15(20)17-16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXKEHNCDHRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

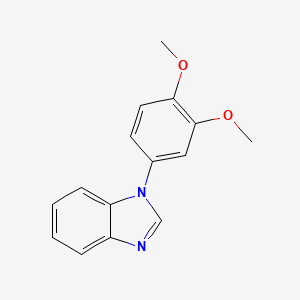
![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)



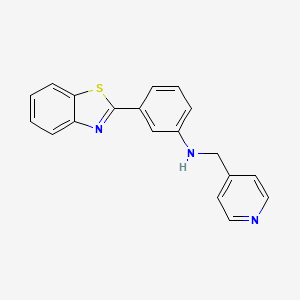

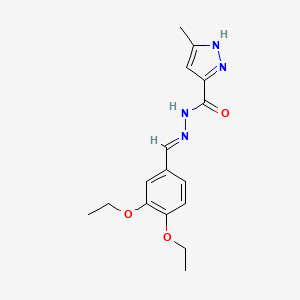
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
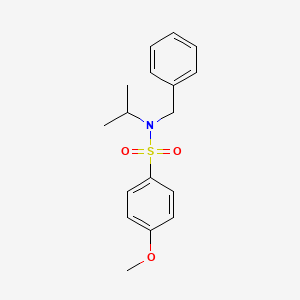
![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)